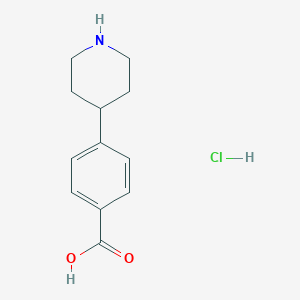

4-(Piperidin-4-YL)benzoic acid hydrochloride

Description

BenchChem offers high-quality 4-(Piperidin-4-YL)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-YL)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYZHFWAUQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598550 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-84-4 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-4-YL)benzoic acid Hydrochloride

Introduction

4-(Piperidin-4-yl)benzoic acid hydrochloride is a key bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure, featuring a rigid 4-arylpiperidine core with a terminal carboxylic acid, makes it an invaluable building block. Notably, it serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), where its specific geometry can significantly influence the formation of the ternary complex and overall degrader efficacy.[1] This guide provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the causal relationships behind procedural choices, ensuring both scientific integrity and practical reproducibility.

The most reliable and common synthetic strategy involves a two-stage process:

-

Carbon-Carbon Bond Formation: Construction of the aryl-piperidine skeleton to form an N-protected intermediate, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. This is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

-

Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which concurrently yields the final product as its hydrochloride salt.

This approach provides high yields and purity while utilizing well-understood, scalable reaction mechanisms.

Overall Synthetic Scheme

The two-stage synthesis is outlined below, starting from commercially available precursors.

Caption: Overall two-stage reaction scheme for the synthesis.

Part 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (Intermediate)

Principle and Causality

The Suzuki-Miyaura cross-coupling reaction is the method of choice for forming the pivotal C(sp²)–C(sp³) bond between the phenyl ring and the piperidine ring.[2][3] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild conditions, and the low toxicity of its boron-based byproducts.[4]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 4-bromobenzoate.

-

Transmetalation: The piperidine-boronate ester transfers its organic fragment to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronate complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple to form the product, regenerating the Pd(0) catalyst.

To prevent unwanted side reactions with the carboxylic acid moiety during coupling, it is protected as a methyl ester. This ester is subsequently hydrolyzed in a separate step to yield the desired carboxylic acid intermediate.

Detailed Experimental Protocol

A. Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen/argon inlet, add methyl 4-bromobenzoate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

B. Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the crude methyl ester from the previous step in a 4:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 60 °C for 2-4 hours.

-

Acidification: After cooling, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 3-4 with 1M HCl. A white precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. This yields 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid as a white powder, which is typically of sufficient purity for the next step.[1]

Part 2: Synthesis of 4-(Piperidin-4-YL)benzoic acid hydrochloride (Final Product)

Principle and Causality

The final step is the removal of the Boc protecting group. The Boc group is stable to many reagents but is designed to be labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine of the piperidine ring. The tert-butyl cation is typically quenched by the solvent or dimerizes to form isobutylene gas.[5]

Using hydrochloric acid as the reagent is highly efficient as it serves two purposes: it acts as the catalyst for deprotection and subsequently forms the stable, easily isolable hydrochloride salt of the product amine. 4M HCl in 1,4-dioxane is a standard, commercially available reagent that provides anhydrous conditions, preventing unwanted side reactions and facilitating precipitation of the product salt.[5]

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the intermediate, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (1.0 eq), in 1,4-dioxane.

-

Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise at room temperature. Note: This may cause a slight exotherm and gas evolution (isobutylene) will be observed. The reaction should be performed in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The product hydrochloride salt is often insoluble in dioxane and will begin to precipitate, forming a white slurry. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Upon completion, add diethyl ether to the slurry to ensure complete precipitation of the product.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product under high vacuum at 40-50 °C to yield 4-(Piperidin-4-yl)benzoic acid hydrochloride as a stable, white crystalline solid.

Data Presentation & Visualization

Table of Reagents and Conditions

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagent | Base | Solvent | Temp (°C) | Time (h) |

| 1A | Methyl 4-bromobenzoate | Boc-piperidine boronic ester | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 85-90 | 12-16 |

| 1B | Intermediate Ester | - | NaOH | - | MeOH/H₂O | 60 | 2-4 |

| 2 | Intermediate Acid | - | 4M HCl in Dioxane | - | Dioxane | RT | 4-6 |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, 4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS: 149353-84-4), should be characterized to confirm its identity and purity.

-

Molecular Weight: 241.71 g/mol

-

Appearance: White to off-white powder or crystalline solid.

-

¹H NMR: Expected signals for the aromatic protons of the benzoic acid, the piperidine ring protons, and the amine proton (broad singlet).

-

Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.11.

Conclusion

This guide details a robust and reproducible two-stage synthesis for 4-(Piperidin-4-yl)benzoic acid hydrochloride. By leveraging a well-established Suzuki-Miyaura coupling for skeleton construction and a clean, efficient acid-catalyzed deprotection, this protocol provides a reliable pathway to a high-purity product. The emphasis on the rationale behind each step equips researchers with the necessary understanding to adapt and troubleshoot the procedure, ensuring successful synthesis of this critical building block for advanced chemical and pharmaceutical research.

References

- MEDIVIR AB. Preparation of piperidine derivatives for use as inhibitors of hepatitis C virus. WO2007/6714, published June 14, 2007.

-

Leadbeater, N. E., & Marco, M. (2003). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. Angewandte Chemie International Edition, 42(12), 1407-1409. Available from: [Link]

-

Royal Society of Chemistry. Supramolecular amphiphilic palladium(II) complex in aqueous media: a recyclable catalyst for the Suzuki–Miyaura coupling reaction. RSC Advances. Available from: [Link]

-

Organic Chemistry Portal. Transition-Metal-Free Suzuki-Type Coupling Reactions. Available from: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(5), 338-341. (Note: While a direct link isn't available from the search, this is a well-known, seminal paper on the topic). A general discussion can be found on ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(Piperidin-4-YL)benzoic acid hydrochloride (CAS 149353-84-4). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the ¹H and ¹³C NMR spectra. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, supported by data from analogous structures. Furthermore, this guide presents a robust, step-by-step protocol for the preparation and acquisition of high-quality NMR data for this compound, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction: Structural Significance and the Role of NMR

4-(Piperidin-4-YL)benzoic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a rigid benzoic acid moiety and a flexible piperidine ring, making it a valuable building block, for example as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form ensures improved solubility and stability, which is often desirable for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The precise chemical environment of each proton and carbon atom is reflected in its NMR spectrum, providing a unique fingerprint of the molecule. This guide will interpret this fingerprint for 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Predicted ¹H and ¹³C NMR Spectral Data

Molecular Structure and Numbering

For clarity in our spectral assignments, the following numbering scheme will be used for 4-(Piperidin-4-YL)benzoic acid hydrochloride:

Caption: Numbering of atoms in 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the piperidinium ring. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield due to the inductive effect of the positive charge.

Table 1: Predicted ¹H NMR Data for 4-(Piperidin-4-YL)benzoic acid hydrochloride

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H3, H5 | ~8.0 | d | 2H | ~8.0 | Protons ortho to the carboxylic acid group are deshielded. They appear as a doublet due to coupling with H2 and H6. |

| H2, H6 | ~7.5 | d | 2H | ~8.0 | Protons meta to the carboxylic acid group and ortho to the piperidinyl group. They appear as a doublet due to coupling with H3 and H5. |

| H3', H5' (axial) | ~3.5 | m | 2H | - | Protons on the carbons adjacent to the protonated nitrogen are significantly deshielded. The axial and equatorial protons are diastereotopic and will have different chemical shifts and complex splitting. |

| H3', H5' (equatorial) | ~3.1 | m | 2H | - | Equatorial protons are typically slightly upfield compared to their axial counterparts in piperidinium rings. |

| H1' | ~3.0 | tt | 1H | J(H1',H2'/H6') ≈ 12 Hz, J(H1',H2'/H6') ≈ 4 Hz | This methine proton is coupled to four adjacent protons on the piperidine ring, resulting in a triplet of triplets. |

| H2', H6' (axial) | ~2.2 | m | 2H | - | These protons are deshielded by the adjacent aromatic ring and the protonated nitrogen. |

| H2', H6' (equatorial) | ~2.0 | m | 2H | - | Similar to H3'/H5', the axial and equatorial protons at these positions will be diastereotopic. |

| NH₂⁺ | ~9.0 | br s | 2H | - | The protons on the nitrogen will be broadened due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on the solvent and concentration. |

| COOH | ~13.0 | br s | 1H | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its observation can be solvent-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The symmetry of the para-substituted benzene ring will result in fewer than six signals for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for 4-(Piperidin-4-YL)benzoic acid hydrochloride

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (COOH) | ~167 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C4 | ~145 | The aromatic carbon attached to the piperidinyl group is a quaternary carbon and will be deshielded. |

| C1 | ~130 | The aromatic carbon attached to the carboxylic acid group is also a quaternary carbon. |

| C3, C5 | ~130 | These aromatic carbons are deshielded by the adjacent carboxylic acid group. |

| C2, C6 | ~128 | These aromatic carbons are ortho to the piperidinyl group. |

| C3', C5' | ~45 | The carbons adjacent to the protonated nitrogen are deshielded. |

| C1' | ~40 | The methine carbon of the piperidine ring. |

| C2', C6' | ~30 | These carbons are beta to the protonated nitrogen. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-(Piperidin-4-YL)benzoic acid hydrochloride, meticulous sample preparation and instrument setup are crucial.

Materials and Equipment

-

4-(Piperidin-4-YL)benzoic acid hydrochloride (≥95% purity)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Rationale for Solvent Selection

The choice of a deuterated solvent is critical for successful NMR analysis. For 4-(Piperidin-4-YL)benzoic acid hydrochloride, several factors must be considered:

-

Solubility: As a hydrochloride salt, the compound is likely to have good solubility in polar protic solvents like D₂O or Methanol-d₄. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice for its ability to dissolve a wide range of organic salts.

-

Chemical Exchange: Protic solvents like D₂O and Methanol-d₄ will exchange with the labile protons of the carboxylic acid and the ammonium group (NH₂⁺). This can be advantageous for identifying these peaks, as they will either disappear or shift upon addition of D₂O. However, if observing the coupling of these protons is desired, a non-protic solvent like DMSO-d₆ is preferable.

-

Residual Solvent Peaks: The residual peaks of the deuterated solvent should not overlap with the signals of interest. For example, the residual peak of DMSO-d₆ at ~2.50 ppm is in a relatively clear region of the expected spectrum for this compound.

Recommendation: DMSO-d₆ is a highly recommended starting solvent due to its excellent solvating power for organic salts and its non-exchanging nature with the analyte's labile protons.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-(Piperidin-4-YL)benzoic acid hydrochloride for ¹H NMR (and 30-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particles. If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for your instrument.

Caption: Workflow for NMR data acquisition and processing.

Interpretation and Structural Verification

The acquired spectra should be compared with the predicted data in Tables 1 and 2. For unambiguous assignment, two-dimensional (2D) NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will help to identify adjacent protons, for instance, confirming the connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity between the benzoic acid and piperidine moieties.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectral data of 4-(Piperidin-4-YL)benzoic acid hydrochloride. By combining theoretical predictions based on sound chemical principles with a detailed experimental protocol, researchers can confidently characterize this important molecule. The use of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the integrity of data for applications in drug discovery and development.

References

-

Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl- piperidinium chloride in D 2 O at RT. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the precise structural elucidation of molecular entities is not merely a formality but the bedrock of innovation. Molecules like 4-(Piperidin-4-yl)benzoic acid hydrochloride are frequently employed as versatile linkers in Proteolysis Targeting Chimeras (PROTACs), where their conformation and purity directly influence therapeutic efficacy.[1] This guide provides an in-depth, experience-driven protocol for the characterization of this key building block using one of analytical chemistry's most powerful tools: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Our focus extends beyond a simple recitation of steps to instill a deeper understanding of the "why" behind the "how," ensuring robust, reproducible, and reliable results.

Part 1: Foundational Principles of ¹H NMR in the Context of 4-(Piperidin-4-yl)benzoic acid hydrochloride

To accurately interpret the ¹H NMR spectrum of our target molecule, a firm grasp of several core principles is essential. The structure, shown below, presents distinct proton environments that will be our analytical beacons.

Figure 1: Molecular Structure

Caption: Structure of 4-(Piperidin-4-yl)benzoic acid hydrochloride.

-

Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups, like the protonated amine and the carboxylic acid, deshield nearby protons, shifting their signals to a higher ppm (downfield). Aromatic protons also resonate downfield due to the ring current effect.[2] Tetramethylsilane (TMS) is the universal reference standard, set at 0.0 ppm.[2]

-

Integration : The area under each signal is directly proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule, acting as a crucial self-validation check for the proposed structure.[2]

-

Spin-Spin Coupling (Multiplicity) : Non-equivalent protons on adjacent carbons interact magnetically, splitting each other's signals into multiple lines (a multiplet). The splitting pattern is described by the 'n+1 rule', where 'n' is the number of neighboring non-equivalent protons. This phenomenon reveals which protons are connected through bonds.[2]

-

Proton Exchange : Protons attached to heteroatoms, such as the carboxylic acid (-COOH) and the ammonium (-N⁺H₂), can undergo chemical exchange with the solvent or trace amounts of water. This often results in their signals being broad and, in some cases, not exhibiting clear coupling to adjacent protons.

Part 2: A Validated Experimental Protocol

The quality of an NMR spectrum is inextricably linked to the meticulousness of the sample preparation and the logic behind the acquisition parameters. This protocol is designed to be a self-validating system, minimizing artifacts and maximizing data integrity.

Methodology: From Vial to Spectrum

Caption: Standard workflow for ¹H NMR characterization.

Step-by-Step Protocol:

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its deuteration prevents a large solvent signal from obscuring the analyte peaks.[3] Furthermore, the acidic protons of the carboxylic acid and ammonium groups are less prone to rapid exchange in DMSO-d₆ compared to protic solvents like D₂O or methanol-d₄, often allowing for their observation.

-

Sample Concentration : Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[4][5] This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans without causing issues like peak broadening due to excessive viscosity.[6]

-

Dissolution : Add 0.6-0.7 mL of DMSO-d₆. This volume ensures a sufficient sample height (~4.5 cm) in a standard 5 mm NMR tube, which is critical for proper magnetic field shimming and obtaining sharp, symmetrical peaks.[5] Vigorously mix the sample using a vortexer until the solid is completely dissolved.

-

Filtration and Transfer : To eliminate any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]

-

Data Acquisition : Utilize a standard 1D proton pulse program (e.g., 'zg30' on Bruker systems). The acquisition parameters should be set to ensure both high resolution and reasonable quantitative accuracy.

Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale & Causality |

| Pulse Program | zg30 | A 30° pulse angle is used to reduce the experiment time. While a 90° pulse gives the maximum signal per scan, it requires a longer relaxation delay (5x T₁). A 30° pulse allows for a shorter delay while still providing good signal and maintaining reasonable quantitative accuracy for routine analysis.[7] |

| Spectral Width (SW) | ~16 ppm | This range (e.g., -2 to 14 ppm) is wide enough to encompass all expected proton signals, from the shielded aliphatic protons to the highly deshielded carboxylic acid proton. |

| Acquisition Time (AQ) | 3.0 - 4.0 s | A longer acquisition time allows the Free Induction Decay (FID) to be sampled for longer, resulting in better digital resolution and sharper peaks. An AQ of ~3 s is generally sufficient for small molecules.[7][8] |

| Relaxation Delay (D1) | 1.5 - 2.0 s | This is the time delay between pulses. A delay of 1.5s, combined with the acquisition time, provides a total recycle time that is adequate for most protons in a molecule of this size to relax, ensuring that peak integrations are reasonably representative of the proton ratios.[7] |

| Number of Scans (NS) | 8 - 16 | Signal-to-noise (S/N) improves with the square root of the number of scans. For a 5-10 mg sample, 8 or 16 scans are typically sufficient to produce a high-quality spectrum, averaging out random noise and minor artifacts.[8] |

| Temperature | 298 K (25 °C) | Standard room temperature operation is suitable. Temperature can affect chemical shifts and conformational dynamics, so consistency is key. |

Part 3: Spectral Interpretation – Decoding the Molecular Signature

The resulting spectrum is a rich tapestry of information. The expected signals for 4-(Piperidin-4-yl)benzoic acid hydrochloride are detailed below. Note that the exact chemical shifts can vary slightly depending on concentration and the specific spectrometer.

Table 2: Predicted ¹H NMR Signal Assignments in DMSO-d₆

| Proton Label (See Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Interpretation & Field-Proven Insights |

| H-COOH | ~12.0 - 13.0 | Broad singlet (br s) | 1H | N/A | The carboxylic acid proton is highly deshielded and acidic. Its signal is typically very broad due to hydrogen bonding and potential exchange. It is often one of the furthest downfield signals. |

| H-b, H-e | ~7.95 | Doublet (d) | 2H | ~8.0 | These are the two aromatic protons ortho to the carboxylic acid group. They are equivalent by symmetry and are split by their neighbors (H-c, H-d), resulting in a doublet. |

| H-c, H-d | ~7.50 | Doublet (d) | 2H | ~8.0 | These are the two aromatic protons ortho to the piperidine ring. They are also equivalent and are split by their neighbors (H-b, H-e). This classic AA'BB' pattern is a hallmark of para-substitution on a benzene ring.[9] |

| N⁺H₂ | ~8.5 - 9.5 | Broad singlet (br s) | 2H | N/A | The two protons on the positively charged nitrogen are equivalent. Their signal is often broad due to quadrupolar coupling with the nitrogen atom and exchange. The chemical shift is highly dependent on concentration and residual water content. |

| H-γ (axial & eq.) | ~3.25 | Multiplet (m) | 2H | - | These are the equatorial and axial protons on the carbons adjacent to the nitrogen (C2, C6). They are deshielded by the adjacent N⁺H₂ group. They appear as a complex multiplet due to coupling with each other (geminal) and with the H-β protons (vicinal). |

| H-α | ~2.90 | Multiplet (m) | 1H | - | This is the single methine proton at the point of attachment to the benzene ring (C4). Its signal is often a complex multiplet due to coupling with four adjacent protons (two H-β and two H-β'). |

| H-β (axial & eq.) | ~2.85 | Multiplet (m) | 2H | - | These are the axial and equatorial protons on the carbons adjacent to the nitrogen (C2, C6). They appear as a downfield-shifted multiplet, often overlapping with the H-α signal. |

| H-β' (axial & eq.) | ~1.90 | Multiplet (m) | 2H | - | Protons on the carbons adjacent to the C4 methine (C3, C5). These are typically the most upfield signals in the piperidine ring system. |

| H-γ' (axial & eq.) | ~1.75 | Multiplet (m) | 2H | - | Protons on the carbons adjacent to the C4 methine (C3, C5). These often appear as a complex multiplet, potentially overlapping with the H-β' signals. |

Note: The piperidine ring exists in a dynamic chair conformation. Axial and equatorial protons are chemically distinct, leading to complex multiplets rather than simple triplets or quartets. Advanced techniques like 2D COSY would be required to definitively assign each specific piperidine proton.[10]

References

-

Hoyt, S. B., et al. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Annual Reports in NMR Spectroscopy. Available at: [Link]

-

Brouwer, K. (2020). Optimized Default 1H Parameters. University of Rochester NMR Facility. Available at: [Link]

-

Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Available at: [Link]

-

Hanson, L. (n.d.). The Acquisition Parameters. Integrated Molecular Structure Education and Research Center, UCLA. Available at: [Link]

-

University of Wisconsin-Madison. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. In Analytical Chemistry LibreTexts. Available at: [Link]

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

-

Supporting Information. (2018). Green Chemistry. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Available at: [Link]

-

Schmidt, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

-

ResearchGate. (2018). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. National Center for Biotechnology Information. Available at: [Link]

-

University of Wisconsin Colleges. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

Sources

- 1. 4-(Piperidin-4-yl)benzoic acid hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Foreword: Understanding the Core Utility

To the researchers, scientists, and drug development professionals who drive innovation, the molecule 4-(Piperidin-4-YL)benzoic acid hydrochloride is more than a catalog number. It is a critical architectural element, primarily recognized for its role as a semi-flexible linker in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). The strategic placement of a rigid phenyl ring and a flexible piperidine unit provides a unique conformational balance, influencing the crucial three-dimensional geometry required for effective ternary complex formation (Target Protein-PROTAC-E3 Ligase). This guide moves beyond a simple data sheet to offer a deeper understanding of its chemical behavior, providing the causal insights necessary for its effective and strategic implementation in complex synthetic campaigns.

Molecular Structure and Physicochemical Profile

The compound exists as a hydrochloride salt of a bifunctional molecule. This salt form is critical as it enhances stability and aqueous solubility, though it concurrently passivates the secondary amine of the piperidine ring, a key consideration for reaction planning.

Key Physicochemical Data

The fundamental properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride are summarized below. These parameters are the foundational data points for designing experimental conditions, from dissolution for biological assays to reaction setup in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 149353-84-4 | |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| Appearance | White to off-white powder | |

| pKa (Predicted) | 4.25 ± 0.10 (Carboxylic Acid) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in DMSO, slightly soluble in water. | [2] |

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this molecule is dominated by the interplay between its two primary functional groups: the aromatic carboxylic acid and the aliphatic secondary amine (present as a hydrochloride salt). The phenyl and piperidine rings themselves are relatively inert under standard synthetic conditions, allowing for selective modifications at the termini.

Reactions at the Carboxylic Acid Moiety

This is the most frequently utilized reaction site. The carboxylic acid is a versatile handle for forming stable covalent bonds.

-

Amide Bond Formation: This is the cornerstone reaction for its application as a linker. Coupling with a primary or secondary amine is typically achieved using standard peptide coupling reagents (e.g., HATU, HBTU, EDC with HOBt).

-

Causality: These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is then readily susceptible to nucleophilic attack by the amine. The choice of coupling agent and additives can be critical to minimize side reactions and racemization if chiral centers are present in the coupling partner. An organic base (e.g., DIPEA) is mandatory to neutralize the hydrochloride salt and deprotonate the carboxylic acid, facilitating the reaction.

-

-

Esterification: While less common for its primary application, the carboxylic acid can be converted to an ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide after deprotonation with a base.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is protonated in the hydrochloride salt form, rendering it non-nucleophilic. To engage this site, stoichiometric addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine.

-

N-Alkylation & N-Acylation: Once deprotonated, the secondary amine is a potent nucleophile. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. This allows for the attachment of other molecular fragments to the opposite end of the linker.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is paramount for ensuring its integrity during storage, reaction, and in its final application, particularly for pharmaceuticals where degradation products can be inactive or toxic.

-

Thermal Stability: The compound is stable at its recommended storage temperature of 2-8°C[1]. Like many benzoic acid derivatives, it is generally stable at moderately elevated temperatures. However, at very high temperatures (well above typical reflux conditions), decarboxylation of the benzoic acid moiety to yield a phenylpiperidine core is a potential degradation pathway[3].

-

Hydrolytic Stability: The core structure is robust against hydrolysis. However, forced degradation studies on similar compounds show that under harsh acidic or alkaline conditions, stability can be compromised[4][5]. The primary concern for hydrolytic stability arises after this linker has been incorporated into a larger molecule, where newly formed amide or ester bonds would be the most likely points of cleavage.

-

Oxidative Stability: The piperidine ring, as an aliphatic amine, is potentially susceptible to oxidation, especially under aggressive oxidative stress (e.g., strong peroxides)[6]. This is a critical parameter to assess during forced degradation studies.

-

Photostability: While the aromatic ring provides some chromophoric character, the compound is generally expected to be stable under typical laboratory light conditions. However, for long-term storage or use in photophysical applications, a formal photostability study is recommended.

Analytical Characterization Protocols

Rigorous analytical characterization is the bedrock of scientific integrity, ensuring the identity and purity of the material.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

¹H NMR: Expect characteristic signals for the aromatic protons on the benzoic acid ring (typically in the 7-8 ppm region), the proton at the C4 position of the piperidine ring, and the aliphatic protons of the piperidine ring (usually in the 1.5-3.5 ppm range).

-

¹³C NMR: Key signals include the carbonyl carbon of the carboxylic acid (~167 ppm) and the distinct carbons of the aromatic and piperidine rings.

-

-

Infrared (IR) Spectroscopy: Provides confirmation of the key functional groups.

-

A broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

N-H stretching vibrations from the piperidinium hydrochloride salt.

-

C-H stretches from the aromatic ring.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight. The expected exact mass for the free base (C₁₂H₁₅NO₂) is 205.11[1]. In ESI-MS, one would expect to see the [M+H]⁺ ion at m/z 206.1.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and water with an additive like formic acid or TFA) is standard for resolving the main component from any impurities.

Field-Proven Experimental Workflows

The following protocols are presented as self-validating systems, reflecting standard best practices in synthetic and analytical chemistry.

Protocol: Standard Amide Coupling Reaction

This workflow details the use of 4-(Piperidin-4-YL)benzoic acid hydrochloride as a linker to couple with a generic primary amine (R-NH₂).

Sources

- 1. 4-(Piperidin-4-yl)benzoic acid|lookchem [lookchem.com]

- 2. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Exporter [triownchemie.com]

- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-(Piperidin-4-YL)benzoic acid hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Piperidin-4-YL)benzoic acid hydrochloride, a key building block in medicinal chemistry, notably as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical chemistry, extrapolates from the known behavior of its constituent moieties—benzoic acid and piperidine—and outlines a robust experimental framework for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven methodologies for handling and formulating this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an API like 4-(Piperidin-4-YL)benzoic acid hydrochloride, its solubility profile in various organic solvents dictates crucial development decisions, including the choice of reaction media for synthesis, the selection of vehicles for preclinical formulations, and the design of purification processes such as crystallization.[1] An inadequate understanding of solubility can lead to significant challenges, including poor absorption, low bioavailability, and difficulties in achieving desired dosage forms.[2] This guide delves into the specific solubility considerations for 4-(Piperidin-4-YL)benzoic acid hydrochloride, providing a predictive framework and actionable experimental protocols.

Physicochemical Properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride

A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics is the first step in predicting its behavior in different solvent systems.

The structure of 4-(Piperidin-4-YL)benzoic acid hydrochloride combines a polar carboxylic acid group, a moderately nonpolar aromatic ring, and a basic piperidine ring, which is protonated to form a hydrochloride salt. This amalgamation of polar, nonpolar, and ionic functionalities results in a complex solubility profile. The hydrochloride salt form generally enhances aqueous solubility compared to the free base but introduces ionic character that must be considered in organic media.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| Appearance | Powder | |

| Functional Groups | Carboxylic Acid, Aryl Group, Secondary Amine (as hydrochloride salt) | |

| Storage Temperature | 2-8°C |

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle, a solute's affinity for a solvent is highest when their intermolecular forces are similar.[4] The dual nature of 4-(Piperidin-4-YL)benzoic acid hydrochloride—possessing a polar, hydrogen-bonding carboxylic acid and a charged ammonium group, alongside a nonpolar phenyl ring—suggests a nuanced solubility across the solvent spectrum.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the protonated amine, and their polar nature can solvate the ionic salt. Therefore, high solubility is predicted . The solubility of benzoic acid and piperidine derivatives is generally high in alcohols.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like DMSO and DMF are highly polar and are excellent at dissolving a wide range of organic molecules, including salts.[2] They can effectively solvate the cation and anion of the hydrochloride salt. High to moderate solubility is expected .

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents are less capable of solvating the ionic hydrochloride salt. The energy required to break the crystal lattice of the salt may not be sufficiently compensated by solute-solvent interactions. Low to moderate solubility is predicted .

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen-bonding capability to effectively dissolve a polar, ionic salt. The large, nonpolar aromatic ring of the solute may offer some affinity, but this is unlikely to overcome the energetic favorability of the salt's crystal lattice. Very low to negligible solubility is expected .[6]

Table 2: Predicted Qualitative Solubility of 4-(Piperidin-4-YL)benzoic acid hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and dipole-dipole interactions with the carboxylic acid and ammonium salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions can solvate the ionic components. |

| Intermediate Polarity | Dichloromethane, THF, Ethyl Acetate | Low to Moderate | Insufficient polarity to effectively solvate the ionic salt form. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Very Low / Insoluble | Lack of favorable intermolecular interactions to overcome the salt's lattice energy. |

Key Factors Influencing Solubility

The following diagram illustrates the primary factors that a researcher must consider when working with this compound.

Caption: Core factors influencing the solubility of the target compound.

The "Like Dissolves Like" Principle

As detailed in the predicted profile, the polarity match between the solute and solvent is paramount. The zwitterionic potential of the molecule (with a carboxylic acid and a basic nitrogen) combined with its salt form makes it most compatible with polar solvents capable of stabilizing charged species and participating in hydrogen bonding.[4]

The Impact of the Hydrochloride Salt

Salt formation is a common strategy to enhance the aqueous solubility of weakly basic drugs.[3] In organic solvents, the effect can be more complex. The ionic nature of the salt significantly increases the energy of the crystal lattice compared to the free base. A solvent must be polar enough to overcome this lattice energy. Furthermore, in solvents containing chloride ions from other sources, the solubility may be suppressed by the "common ion effect," which shifts the dissolution equilibrium toward the solid state.[6][7]

Temperature Dependence

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, according to the Le Châtelier principle, increasing the temperature will increase the solubility. This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling. The exact temperature dependence must be determined empirically.

Experimental Protocol for Determining Equilibrium Solubility

To obtain definitive, quantitative data, an experimental determination is essential. The Shake-Flask Method is the gold-standard technique for measuring equilibrium (thermodynamic) solubility and is highly recommended.[2][5] It ensures that the solution has reached its maximum saturation point under controlled conditions.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the validated workflow for the shake-flask method.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-YL)benzoic acid Hydrochloride Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways for 4-(piperidin-4-yl)benzoic acid hydrochloride and its derivatives. The document emphasizes the rationale behind experimental choices, offers detailed protocols for key transformations, and discusses the critical parameters for successful synthesis and scale-up.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-(piperidin-4-yl)benzoic acid moiety is a privileged scaffold in modern medicinal chemistry. Its semi-rigid structure is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker, influencing the three-dimensional orientation and formation of the ternary complex crucial for targeted protein degradation.[1][2] Beyond PROTACs, derivatives of this core structure are integral components of various pharmacologically active agents, finding applications in the development of analgesics, anti-inflammatory drugs, and treatments for neurological disorders.[3][4]

This guide will focus on a robust and widely adopted synthetic strategy, breaking it down into three core stages: the protection of the piperidine nitrogen, the formation of the crucial carbon-carbon bond between the piperidine and benzoic acid rings, and the final deprotection and salt formation.

The Core Synthetic Strategy: A Three-Stage Approach

A logical and efficient pathway to 4-(piperidin-4-yl)benzoic acid hydrochloride commences with a suitably functionalized piperidine, proceeds through a protected intermediate, and culminates in the desired product. This approach ensures high yields and purity by preventing unwanted side reactions at the reactive piperidine nitrogen.

The overall synthetic workflow can be visualized as follows:

Caption: A generalized three-stage workflow for the synthesis of 4-(piperidin-4-yl)benzoic acid hydrochloride.

Stage 1: Amine Protection – The Rationale for the Boc Group

The protection of the secondary amine of the piperidine ring is a critical first step to prevent its interference in subsequent reactions, particularly the palladium-catalyzed cross-coupling. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this synthesis due to several key advantages:

-

Stability: The Boc group is stable under a wide range of non-acidic conditions, including the basic conditions often employed in Suzuki-Miyaura coupling reactions.[5]

-

Ease of Introduction: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is typically a high-yield transformation that proceeds under mild conditions.[6]

-

Facile Cleavage: The Boc group can be readily removed under acidic conditions, which is convenient for the final step of forming the hydrochloride salt.[7]

Experimental Protocol: Boc Protection of 4-Piperidinecarboxylic Acid

This protocol describes the synthesis of N-Boc-4-piperidinecarboxylic acid, a key intermediate.

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl ether

-

Ethyl acetate

-

3 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer, add 4-piperidinecarboxylic acid and a 200 mL buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[8]

-

While stirring, slowly add di-tert-butyl dicarbonate via a dropping funnel.[8]

-

Allow the reaction to warm to room temperature and stir for 22 hours at 30°C.[8]

-

Extract the reaction mixture with ethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[8]

-

Adjust the pH of the aqueous phase to 2-3 with 3 M HCl.[8]

-

Extract the product into ethyl acetate (4 x 100 mL).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinecarboxylic acid.[8]

Causality of Choices:

-

The carbonate/bicarbonate buffer maintains a basic pH, which deprotonates the amine, increasing its nucleophilicity to attack the (Boc)₂O.

-

The ether wash selectively removes the non-polar, unreacted (Boc)₂O from the aqueous phase containing the deprotonated carboxylic acid salt.

-

Acidification protonates the carboxylate, allowing for extraction of the neutral product into ethyl acetate.

Stage 2: C-C Bond Formation – The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for coupling the piperidine and benzoic acid rings. This reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organic halide.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for the Suzuki-Miyaura Coupling:

1. Choice of Coupling Partners:

-

Organoboron Species: The N-Boc protected piperidine can be converted into a boronic acid or a boronate ester (e.g., a pinacol boronate). Boronate esters are often preferred due to their enhanced stability and ease of handling compared to boronic acids.

-

Organic Halide: A 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or its methyl ester) is a readily available coupling partner. The reactivity of the halide follows the order I > Br > Cl.

2. The Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid or ester by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic group to the palladium center.[2]

3. Selection of Catalyst and Ligand: A wide variety of palladium catalysts and phosphine ligands can be employed. The choice depends on the specific substrates and desired reaction conditions. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The ligand stabilizes the palladium center and influences its reactivity.

Comparative Data on Bases for Suzuki-Miyaura Coupling

| Base | Typical Conditions | Yield | Comments |

| Na₂CO₃ | Aqueous/organic solvent mixture | Excellent | A common, effective, and economical choice.[9] |

| K₂CO₃ | Aqueous/organic solvent mixture | Good to Excellent | Slightly more basic than Na₂CO₃.[3] |

| K₃PO₄ | Often used in anhydrous conditions | Excellent | A stronger base, can be effective for less reactive substrates. |

| Cs₂CO₃ | Can be used in various solvents | Excellent | Highly effective but more expensive. |

Yields are highly dependent on the specific substrates, catalyst, and solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that should be optimized for specific substrates.

Materials:

-

N-Boc-piperidine-4-boronic acid pinacol ester

-

Methyl 4-bromobenzoate

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the N-Boc-piperidine boronate ester (1.2 eq), methyl 4-bromobenzoate (1.0 eq), and the base (2.0-3.0 eq).[10]

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., 2-5 mol%) under the inert atmosphere.[10]

-

Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product, methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate, can then be purified by column chromatography.

-

The ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).[1]

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the Boc-protected intermediate with an acidic solution.

Mechanism of Acidic Boc Deprotection

The deprotection proceeds via an acid-catalyzed hydrolysis of the carbamate.[5]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decomposition: The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free piperidine amine.

-

Salt Formation: The liberated amine is then protonated by the excess acid in the solution to form the stable hydrochloride salt.

Caption: The mechanism of acid-catalyzed Boc deprotection and subsequent salt formation.

Comparative Data on Acidic Deprotection Reagents

| Reagent | Typical Conditions | Time | Comments |

| HCl in Dioxane (4M) | 0°C to RT | 1-4 hours | A very common and effective method. The product often precipitates directly from the solution.[11] |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0.5-2 hours | Highly effective, but TFA is volatile and corrosive. The product is obtained after evaporation.[5][11] |

| Aqueous HCl | Reflux | Several hours | Can be used, especially if a hydrolysis step is also required.[12] |

Experimental Protocol: Boc Deprotection and Salt Formation

Materials:

-

4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid in a minimal amount of a suitable solvent like methanol or directly in the HCl/dioxane solution if solubility allows.

-

Add an excess of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5]

-

The hydrochloride salt product will often precipitate from the reaction mixture.

-

The precipitation can be completed by the addition of a non-polar solvent such as diethyl ether.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-(piperidin-4-yl)benzoic acid hydrochloride.[5]

Purification and Characterization

Purification: The final product, 4-(piperidin-4-yl)benzoic acid hydrochloride, is typically a crystalline solid and can be purified by recrystallization.[13] A common solvent system for this is ethanol or an ethanol/water mixture.[12] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which results in the formation of pure crystals.[14][15]

Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Scalability and Future Perspectives

While the described synthetic route is robust and reliable, scaling up the synthesis presents several challenges. These can include managing the exotherms of certain reactions, handling larger quantities of flammable solvents, and ensuring efficient purification on a larger scale. For industrial applications, process optimization to minimize the number of steps, reduce waste, and use more environmentally friendly reagents is an ongoing area of research.

Alternative synthetic strategies, such as those employing Negishi or Stille cross-coupling reactions, may also be considered depending on the availability of starting materials and the desired functional group tolerance. The continued development of more active and stable catalysts for cross-coupling reactions will undoubtedly further refine the synthesis of this important class of compounds.

References

-

ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

- Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

PubChem. (n.d.). 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

(n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. Retrieved from [Link]

-

YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

- 1. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eu-fr.ohaus.com [eu-fr.ohaus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-PIPERIDIN-4-YL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. famu.edu [famu.edu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride

Introduction

4-(Piperidin-4-YL)benzoic acid hydrochloride is a bifunctional molecule of significant interest to researchers in drug discovery and development. Its structure, incorporating a piperidine ring linked to a benzoic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine group can act as a key pharmacophore or a linker, while the benzoic acid functionality provides a handle for further chemical modification or can influence the compound's pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, particularly in predicting its behavior in biological systems, guiding formulation development, and ensuring analytical robustness.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride. It is designed to offer researchers, scientists, and drug development professionals both the foundational data and the practical insights necessary for their work. The methodologies for determining these properties are detailed, emphasizing the scientific rationale behind the experimental choices to ensure both accuracy and reproducibility.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride is presented below. It is important to note that while some of these values are experimentally determined and reported in the literature, others are predicted based on computational models and data from analogous structures.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₆ClNO₂ | Calculated |

| Molecular Weight | 241.71 g/mol | |

| CAS Number | 149353-84-4 | |

| Appearance | White to off-white powder | Visual Inspection |

| Melting Point | >300 °C (decomposes) | Estimated based on similar structures |

| pKa (Piperidinium) | ~10-11 | Predicted |

| pKa (Carboxylic Acid) | ~4-5 | Predicted |

| Solubility | Soluble in water and methanol. | General Observation |

| LogP (Octanol/Water) | ~2.5 (for the free base) | Predicted |

Structural and Spectroscopic Characterization

The structural integrity and purity of 4-(Piperidin-4-YL)benzoic acid hydrochloride are critical for its use in research and development. Spectroscopic techniques are indispensable for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule in solution.

-

δ 7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.

-

δ 3.4-3.6 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

-

δ 3.0-3.2 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

-

δ 2.8-3.0 ppm (m, 1H): Methine proton on the piperidine ring at the point of attachment to the benzene ring.

-

δ 1.9-2.1 ppm (m, 2H): Equatorial protons on the piperidine ring.

-

δ 1.7-1.9 ppm (m, 2H): Axial protons on the piperidine ring.

-

δ ~175 ppm: Carboxylic acid carbon.

-

δ ~145 ppm: Quaternary aromatic carbon attached to the piperidine ring.

-

δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.

-

δ ~129 ppm: Aromatic carbons meta to the carboxylic acid.

-

δ ~128 ppm: Quaternary aromatic carbon attached to the carboxylic acid.

-

δ ~45 ppm: Carbons on the piperidine ring adjacent to the nitrogen.

-

δ ~40 ppm: Methine carbon on the piperidine ring.

-

δ ~30 ppm: Carbons on the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch of the piperidinium hydrochloride.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1610 cm⁻¹: Aromatic C=C stretch.

-

~1250 cm⁻¹: C-O stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

m/z 206.12: [M+H]⁺, corresponding to the protonated free base of 4-(Piperidin-4-YL)benzoic acid.

Experimental Methodologies

The following section details the experimental protocols for determining the key physicochemical properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride.

Determination of pKa by Potentiometric Titration

The pKa values of the piperidinium and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values.

Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (4-(Piperidin-4-YL)benzoic acid hydrochloride) while monitoring the pH. The pKa values can be determined from the inflection points of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation: Accurately weigh approximately 24 mg of 4-(Piperidin-4-YL)benzoic acid hydrochloride and dissolve it in 100 mL of deionized water to prepare a 1 mM solution.

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place 50 mL of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The titration curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the deprotonation of the piperidinium ion. The pKa for each group is the pH at the half-equivalence point.

Determination of Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Caption: Workflow for solubility determination using the shake-flask method.

-

Sample Preparation: Add an excess amount of 4-(Piperidin-4-YL)benzoic acid hydrochloride (e.g., 10 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of purified water).

-

Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.

-